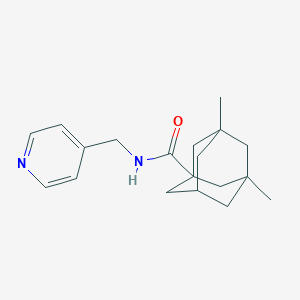
3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as EBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory molecules, such as prostaglandins and cytokines. 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been found to reduce oxidative stress, which is a key factor in the development of various diseases. In addition, 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been found to have neuroprotective effects, as it has been found to protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile. One direction is to further investigate its anti-cancer properties, with a focus on its mechanism of action and potential use in combination with other anti-cancer agents. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases, with a focus on its neuroprotective effects and potential use in combination with other neuroprotective agents. Finally, further research is needed to optimize the synthesis of 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile and to improve its therapeutic potential.
Métodos De Síntesis
The synthesis of 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction between 2-(1-methyl-1H-benzimidazol-2-yl)acetonitrile and 2-bromoethyl ethyl ether in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain pure 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile.
Aplicaciones Científicas De Investigación
3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models of arthritis. In addition, 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect neurons from oxidative stress.
Propiedades
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-3-23-18-11-7-4-8-14(18)12-15(13-20)19-21-16-9-5-6-10-17(16)22(19)2/h4-12H,3H2,1-2H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTCYCLARIRWPE-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5309297.png)


![4-{2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5309319.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5309332.png)
![2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5309346.png)
![1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5309360.png)
![N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5309368.png)
![[2-(3,4-dimethoxyphenyl)ethyl][4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B5309376.png)
![4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5309383.png)

![8-[(3-chloro-2-buten-1-yl)thio]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5309389.png)
![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5309394.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(2-thienyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5309400.png)